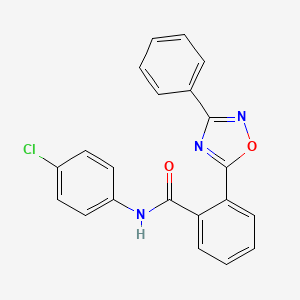
2-(3,4-dimethoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as DMOPA, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMOPA belongs to the class of compounds called N-phenylacetamides, which have been shown to have a variety of biological activities, including analgesic, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and other tissues. This compound has been shown to activate the sigma-1 receptor, a protein that is involved in regulating neuronal function and cell survival. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. This compound has been shown to reduce pain in animal models of acute and chronic pain, and has been shown to inhibit the production of inflammatory mediators in vitro. This compound has also been shown to protect neurons from oxidative stress and other forms of cellular damage, and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3,4-dimethoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This compound also has a relatively low toxicity profile, which makes it a safer alternative to other compounds that have similar biological activities. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases and psychiatric disorders. Another area of interest is the investigation of this compound's potential anti-cancer properties, and the development of this compound-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify other potential therapeutic targets for this compound.
Synthesemethoden
2-(3,4-dimethoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. In psychiatry, this compound has been investigated as a potential treatment for anxiety and depression, and has shown promising results in preclinical studies. In oncology, this compound has been studied for its potential anti-cancer properties, and has been shown to inhibit the growth of certain types of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-20-19(26-22-12)14-6-4-5-7-15(14)21-18(23)11-13-8-9-16(24-2)17(10-13)25-3/h4-10H,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPVVRMXWHTUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7704132.png)
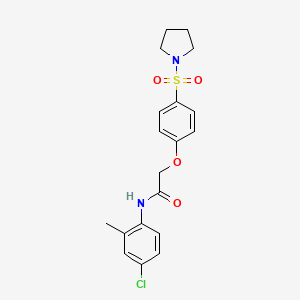
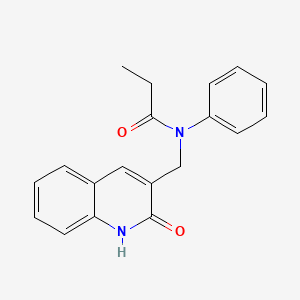
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704160.png)
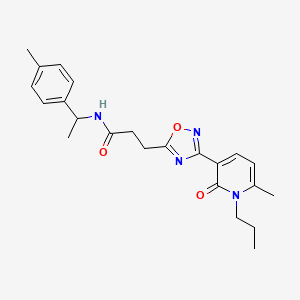
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704186.png)


![4-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7704195.png)
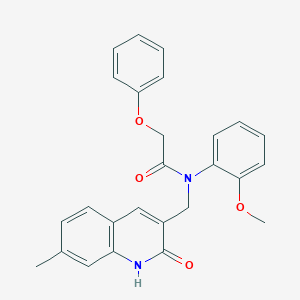

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7704212.png)
